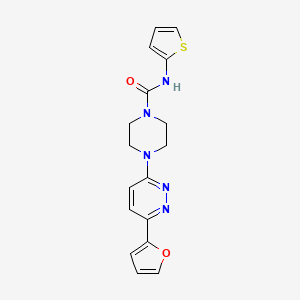
4-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
Overview
Description
4-(6-(Furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a complex organic compound featuring a pyridazine ring substituted with a furan moiety and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridazine core One common approach is the cyclization of appropriate diacylhydrazines with furan derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles can be applied to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed on the pyridazine ring to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols can be introduced using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation products: Furan-2-carboxylic acid and thiophene-2-carboxylic acid.
Reduction products: Reduced pyridazine derivatives.
Substitution products: Various substituted pyridazine, furan, and thiophene derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Biology: The compound's interaction with biological macromolecules can be studied to understand its mechanism of action.
Materials Science: Its unique structural features make it a candidate for use in organic electronic devices and sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The furan and thiophene rings can interact with biological macromolecules, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require further research and experimentation.
Comparison with Similar Compounds
4-(6-(Furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide: Lacks the thiophene group.
N-(Thiophen-2-yl)piperazine-1-carboxamide: Lacks the furan group.
4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazine-1-carboxamide: Similar structure but with a different substitution pattern.
Uniqueness: The presence of both furan and thiophene groups in the same molecule provides unique electronic and steric properties, which can influence its biological activity and chemical reactivity compared to similar compounds.
This comprehensive overview highlights the significance of 4-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide in scientific research and its potential applications. Further studies are needed to fully explore its capabilities and benefits.
Properties
IUPAC Name |
4-[6-(furan-2-yl)pyridazin-3-yl]-N-thiophen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(18-16-4-2-12-25-16)22-9-7-21(8-10-22)15-6-5-13(19-20-15)14-3-1-11-24-14/h1-6,11-12H,7-10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWMQXNXRFSDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















